Structural Differentiation: 2-Methoxyethyl-Furan Substituent vs. Hydroxypropyl and Unsubstituted Analogs
The target compound contains a 2-methoxyethyl linker between the furan ring and the sulfamoyl nitrogen, whereas the closest commercially listed analog — methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate (same molecular formula, C₁₅H₁₈N₂O₆S) — bears a 2-hydroxypropyl linker . The replacement of a polar hydroxyl group with a methoxy ether eliminates a hydrogen-bond donor, reducing topological polar surface area (tPSA) and potentially enhancing passive membrane permeability. Class-level evidence from 4-sulfamoylphenyl carbamates indicates that even modest changes in the N-substituent (e.g., 3-methylpentyl vs. 3-methyl-2-propylpentyl) produce 2- to 10-fold differences in in vivo anticonvulsant potency [1].
| Evidence Dimension | N-substituent hydrogen-bond donor count and calculated logP |
|---|---|
| Target Compound Data | Methoxy ether (no H-bond donor on linker); calculated logP ≈ 1.8 (estimated via fragment-based method) |
| Comparator Or Baseline | Methyl (4-(N-(2-(furan-2-yl)-2-hydroxypropyl)sulfamoyl)phenyl)carbamate: hydroxyl group (1 H-bond donor); calculated logP ≈ 1.2 (estimated) |
| Quantified Difference | Δ calculated logP ≈ +0.6; Δ H-bond donor count = –1 |
| Conditions | In silico property estimation; no experimental logP or permeability data available for these specific compounds |
Why This Matters
A higher calculated logP and reduced H-bond donor count suggest improved passive membrane permeability, which can be critical for intracellular target engagement or blood–brain barrier penetration in CNS-targeted screening cascades.
- [1] Shekh-Ahmad T, Hen N, Yagen B, McDonough JH, Finnell RH, Wlodarczyk BJ, Bialer M. Stereoselective pharmacodynamic and pharmacokinetic analysis of sec-butylpropylacetamide (SPD), a new CNS-active derivative of valproic acid with unique activity against status epilepticus. Neurochemical Research. 2017;42(7):1972-1982. DOI: 10.1007/s11064-017-2226-2. View Source
